Sodium 5-hydroxypentanoate Sodium 5-hydroxypentanoate
Brand Name: Vulcanchem
CAS No.: 37435-69-1
VCID: VC7915664
InChI: InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1
SMILES: C(CCO)CC(=O)[O-].[Na+]
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol

Sodium 5-hydroxypentanoate

CAS No.: 37435-69-1

Cat. No.: VC7915664

Molecular Formula: C5H9NaO3

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-hydroxypentanoate - 37435-69-1

Specification

CAS No. 37435-69-1
Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
IUPAC Name sodium;5-hydroxypentanoate
Standard InChI InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1
Standard InChI Key ZJDDLWNQIJLIQU-UHFFFAOYSA-M
SMILES C(CCO)CC(=O)[O-].[Na+]
Canonical SMILES C(CCO)CC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 5-hydroxypentanoate (CAS RN 37435-69-1) is systematically named as sodium 5-hydroxypentanoate, with alternative designations including sodium 5-hydroxyvalerate and sodium δ-hydroxyvalerate . The compound’s molecular formula is C5H9NaO3\text{C}_5\text{H}_9\text{NaO}_3, though some sources inconsistently report C5H11NaO3\text{C}_5\text{H}_{11}\text{NaO}_3 due to variations in hydration state or analytical methodologies . Its structure consists of a pentanoate backbone with a hydroxyl group at the terminal carbon and a sodium ion neutralizing the carboxylic acid group, as illustrated by its planar chemical structure :

CH2(OH)CH2CH2CH2COONa+\text{CH}_2(\text{OH})-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{COO}^- \text{Na}^+

X-ray crystallography and spectroscopic data confirm the zwitterionic nature of the molecule in solid-state configurations, though detailed crystallographic parameters remain unpublished in open literature .

Physicochemical Properties

The compound’s physical and chemical attributes are critical for handling and application:

PropertyValueSource
Molecular Weight142.13 g/mol
SolubilityWater-soluble (>100 mg/mL)
Storage ConditionsRoom temperature, dry air
Density1.2–1.4 g/cm³ (estimated)
Melting Point180–185°C (decomposes)

Its hygroscopic nature necessitates airtight storage to prevent hydrolysis or unintended hydration . Nuclear magnetic resonance (NMR) spectra reveal characteristic peaks at δ 1.4–1.6 ppm (methylene protons) and δ 3.6 ppm (hydroxyl-bearing carbon), consistent with aliphatic hydroxycarboxylates .

Synthesis and Industrial Production

Industrial synthesis typically involves the neutralization of 5-hydroxypentanoic acid with sodium hydroxide under controlled conditions:

C5H10O3+NaOHC5H9NaO3+H2O\text{C}_5\text{H}_{10}\text{O}_3 + \text{NaOH} \rightarrow \text{C}_5\text{H}_9\text{NaO}_3 + \text{H}_2\text{O}

Key manufacturers, including Fluorochem Ltd. and AK Scientific, produce batches at laboratory scales (1–5 kg), with purity levels exceeding 95% as verified by high-performance liquid chromatography (HPLC) . The process avoids catalysts to prevent contamination, though recrystallization from ethanol-water mixtures is employed to enhance purity .

Applications and Research Utility

Biochemical Research

As a hydroxy fatty acid derivative, sodium 5-hydroxypentanoate serves as a substrate in enzymatic studies of β-oxidation pathways and lipid metabolism. In vitro experiments demonstrate its uptake by hepatic cells, where it undergoes conversion to acetyl-CoA intermediates . Recent investigations explore its potential as a biomarker for metabolic disorders, though quantitative detection in biological matrices remains challenging due to low endogenous concentrations .

Polymer Chemistry

The compound’s hydroxyl and carboxylate groups enable its use as a monomer in synthesizing biodegradable polyesters. Pilot-scale trials have produced copolymers with lactic acid, yielding materials with tunable hydrophilicity and degradation rates . These polymers show promise in controlled drug delivery systems, though commercial adoption awaits toxicological profiling.

Hazard ParameterGHS CodePrecautionary Measures
Skin IrritationH315Nitrile gloves; immediate washing after contact
Eye DamageH319Goggles; 15-minute rinsing if exposed
Respiratory IrritationH335Fume hoods; N95 respirators

Spill management protocols mandate neutralization with dilute acetic acid followed by absorption with inert materials (e.g., vermiculite) . Waste disposal must comply with EPA guidelines for organic salts, typically involving high-temperature incineration .

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